molecular formula C16H17BrO3 B5125852 1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene

1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B5125852
M. Wt: 337.21 g/mol
InChI Key: LVSLYXKWJICJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by a benzene ring substituted with a bromine atom and an ethoxyphenoxyethoxy group. It is used in various chemical reactions and has applications in scientific research.

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of this compound typically involves electrophilic aromatic substitution reactions.

    Etherification: The ethoxyphenoxyethoxy group is introduced through etherification reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-2-18-15-7-4-8-16(12-15)20-10-9-19-14-6-3-5-13(17)11-14/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSLYXKWJICJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxyphenoxyethoxy group can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical synthesis and specialized applications .

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